molecular formula C19H15FN2O5S2 B2362137 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895474-19-8

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No. B2362137
CAS RN: 895474-19-8
M. Wt: 434.46
InChI Key: GTJJTFSJIMWULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C19H15FN2O5S2 and its molecular weight is 434.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibitory Potential

The compound has been investigated for its enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase (AChE) enzymes. Most synthesized compounds with this structure exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against AChE. The in silico molecular docking results also aligned with these findings (Abbasi et al., 2019).

Antibacterial Potential

Research has explored the anti-bacterial potential of similar N-substituted sulfonamides bearing a benzodioxane moiety. The synthesized compounds showed potent therapeutic potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).

Antimalarial and COVID-19 Applications

These sulfonamides were examined for in vitro antimalarial activity and characterized for their ADMET properties. They also showed promising activity in molecular docking studies against key proteins in SARS-CoV-2 (Fahim & Ismael, 2021).

Anti-Inflammatory Activity

Certain derivatives of this compound, particularly N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showed significant anti-inflammatory activity in synthesized derivatives (Sunder & Maleraju, 2013).

B-Raf Kinase Inhibition

The compound's derivatives were synthesized and evaluated for B-Raf inhibitory and anti-proliferation activities, showing potential as B-Raf inhibitors (Yang et al., 2012).

Antioxidant Activity

Amidomethane sulfonyl-linked derivatives of the compound exhibited notable antioxidant activity, exceeding the activity of standard ascorbic acid in some cases (Talapuru et al., 2014).

properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O5S2/c20-13-2-4-14(5-3-13)29(24,25)11-18(23)22-19-21-15(10-28-19)12-1-6-16-17(9-12)27-8-7-26-16/h1-6,9-10H,7-8,11H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJJTFSJIMWULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.